![molecular formula C12H21BrO4 B14272352 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 135359-81-8](/img/structure/B14272352.png)
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[45]decane is a complex organic compound characterized by a spirocyclic structure This compound features a bromine atom and two methoxymethyl groups attached to a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dioxaspirodecane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted dioxaspirodecane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its molecular targets.
類似化合物との比較
Similar Compounds
6-Bromo-1,3-dioxaspiro[4.5]decane: Lacks the methoxymethyl groups, resulting in different chemical properties and reactivity.
2,3-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane:
1,6,9-Tri-oxaspiro[4.5]decane: Contains additional oxygen atoms, leading to different chemical behavior and applications.
Uniqueness
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of a bromine atom and methoxymethyl groups within a spirocyclic framework. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
135359-81-8 |
|---|---|
分子式 |
C12H21BrO4 |
分子量 |
309.20 g/mol |
IUPAC名 |
6-bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrO4/c1-14-7-9-10(8-15-2)17-12(16-9)6-4-3-5-11(12)13/h9-11H,3-8H2,1-2H3 |
InChIキー |
QTTXYQAVXCHIED-UHFFFAOYSA-N |
正規SMILES |
COCC1C(OC2(O1)CCCCC2Br)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



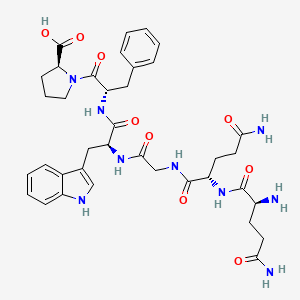
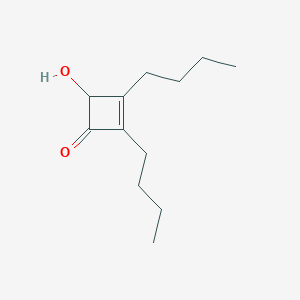
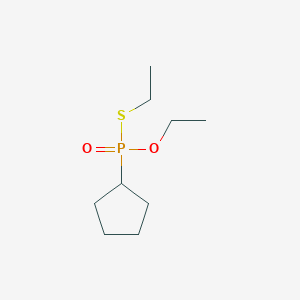
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
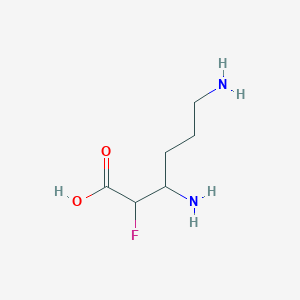

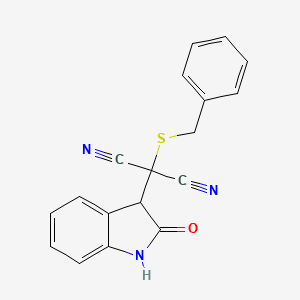
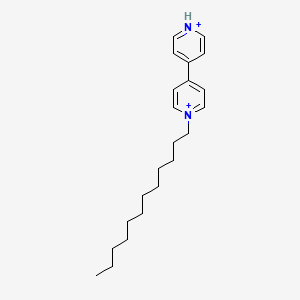

![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
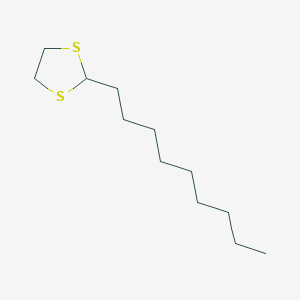
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
